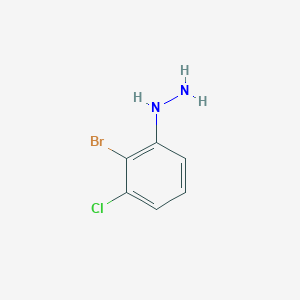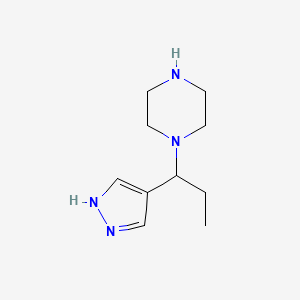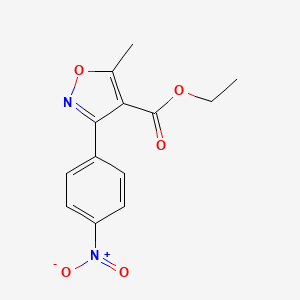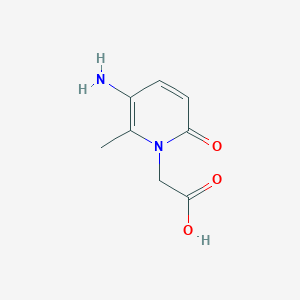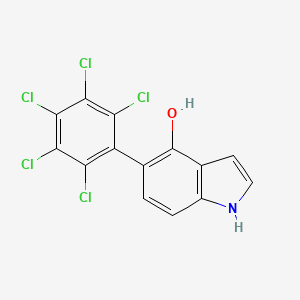
2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde is an organic compound that features an imidazole ring attached to a benzaldehyde moiety with a methyl group at the 5-position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Imidazole Formation: The synthesis typically begins with the formation of the imidazole ring. This can be achieved by reacting glyoxal, formaldehyde, and ammonia or an amine under acidic conditions.
Aldehyde Introduction: The next step involves introducing the aldehyde group. This can be done through a Vilsmeier-Haack reaction, where the imidazole derivative is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the formyl group.
Methylation: The final step is the methylation of the benzene ring, which can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can undergo various substitution reactions, such as halogenation or alkylation, depending on the reagents used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products
Oxidation: 2-(1H-Imidazol-1-yl)-5-methylbenzoic acid.
Reduction: 2-(1H-Imidazol-1-yl)-5-methylbenzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore. The imidazole ring is known for its presence in many biologically active molecules, and the aldehyde group allows for further functionalization, making it a versatile scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its derivatives may find applications in the production of polymers, resins, and coatings.
Wirkmechanismus
The mechanism of action of 2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition or as a ligand in coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-Imidazol-1-yl)benzaldehyde: Lacks the methyl group, which may affect its reactivity and binding properties.
2-(1H-Imidazol-1-yl)-4-methylbenzaldehyde: The methyl group is at a different position, potentially altering its chemical behavior.
2-(1H-Imidazol-1-yl)-5-methylbenzoic acid: An oxidized form of the compound, with different chemical properties and applications.
Uniqueness
2-(1H-Imidazol-1-yl)-5-methylbenzaldehyde is unique due to the specific positioning of the methyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted synthesis and specific applications in various fields.
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
2-imidazol-1-yl-5-methylbenzaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-9-2-3-11(10(6-9)7-14)13-5-4-12-8-13/h2-8H,1H3 |
InChI-Schlüssel |
DKHWYDHQWAZCRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2C=CN=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



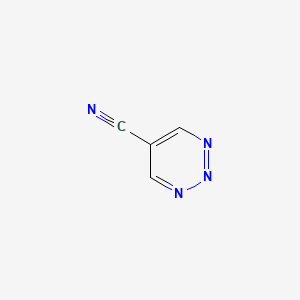
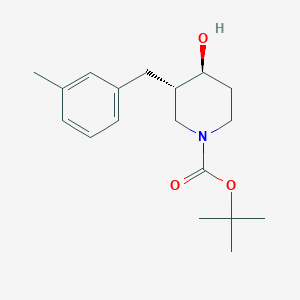
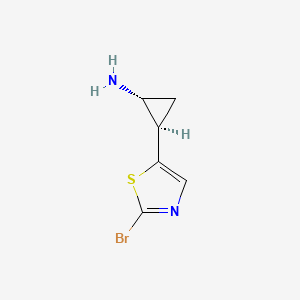

![Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13086199.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-5-ol](/img/structure/B13086200.png)
